(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of thienyl-substituted piperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-(methylsulfonyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce production time. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERIDINO]METHANONE: Similar structure but with a piperidine ring instead of piperazine.
(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)MORPHOLINO]METHANONE: Contains a morpholine ring instead of piperazine.
Uniqueness
(5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienyl and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-10-4-5-11(18-10)12(15)13-6-8-14(9-7-13)19(2,16)17/h4-5H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODDXIZUZVTRMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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